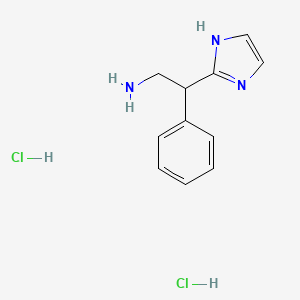

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

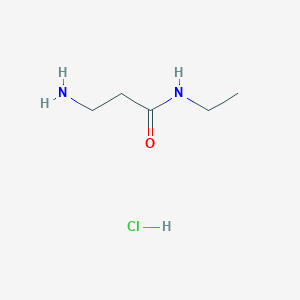

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride is a chemical compound with the linear formula C5H11Cl2N3 . It is a solid substance that is stored at room temperature under an inert atmosphere .

Synthesis Analysis

The synthesis of imidazole compounds, such as 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

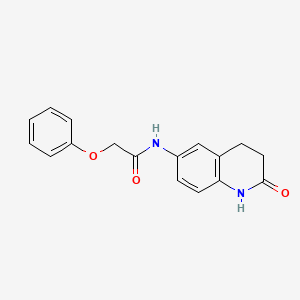

Molecular Structure Analysis

The molecular structure of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride is represented by the InChI code: 1S/C5H9N3.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H .

Physical And Chemical Properties Analysis

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride has a molecular weight of 184.06 g/mol . It is a solid substance that is stored at room temperature under an inert atmosphere .

科学的研究の応用

Synthesis and Structural Studies

- Research by Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines. They achieved yields of 45–99% and characterized the products through spectroscopy, mass spectrometry, and elemental analyses. This study highlights the potential of 2-phenyl-1H-imidazole derivatives in synthesizing chiral imines and bisimines (Pařík & Chlupatý, 2014).

Application in Anticancer Agents

- Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, and tested their anticancer activity against various cell lines. Their findings demonstrate the role of these derivatives as potential anticancer agents (Nofal et al., 2014).

Photocatalytic and Sorption Properties

- Fu, Kang, and Zhang (2014) synthesized metal-organic frameworks using a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand. These frameworks exhibited low band gap, interesting photocatalytic properties, and selective adsorption of small hydrocarbons (Fu, Kang, & Zhang, 2014).

Chemoenzymatic Synthesis

- Alatorre-Santamaría, Gotor‐Fernández, and Gotor (2011) investigated the chemoenzymatic synthesis of enantiopure 2-(1H-imidazol-1-yl)cycloalkanamines. They employed enzymatic resolution and diverse substitution methodologies, underscoring the potential of 1H-imidazol derivatives in synthesizing optically active cycloalkanamines (Alatorre-Santamaría, Gotor‐Fernández, & Gotor, 2011).

Electrochemical and Corrosion Inhibition Studies

- Costa et al. (2021) conducted a study on the corrosion inhibition of carbon steel in acidic medium using imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one. Their findings reveal the effectiveness of these molecules in corrosion inhibition, highlighting their applicability in material science (Costa et al., 2021).

Safety and Hazards

作用機序

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

2-(1H-imidazol-2-yl)-2-phenylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-8-10(11-13-6-7-14-11)9-4-2-1-3-5-9;;/h1-7,10H,8,12H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUWMJCIUASLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=NC=CN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2427841.png)

![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)

![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate](/img/structure/B2427860.png)

![4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2427862.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2427864.png)